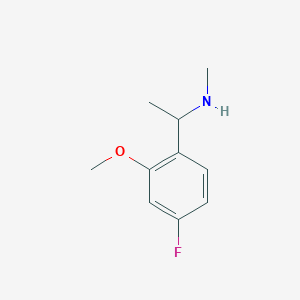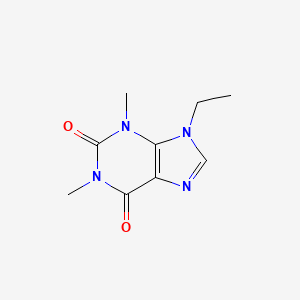
1,3-Dimethyl-9-ethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethyl-1,3-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a class of alkaloids known for their pharmacological activities, including mild stimulant effects and bronchodilation .
Méthodes De Préparation
The synthesis of 9-ethyl-1,3-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with ethyl iodide under basic conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the alkylation process . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
9-ethyl-1,3-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-ethyl-1,3-dimethyl-purine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-ethyl-1,3-dimethyl-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes . By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to various physiological effects such as bronchodilation and increased alertness . It also acts as an antagonist at adenosine receptors, contributing to its stimulant effects .
Comparaison Avec Des Composés Similaires
9-ethyl-1,3-dimethyl-purine-2,6-dione is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
These compounds share a common xanthine backbone but differ in their methyl and ethyl substitutions, leading to variations in their biological activities and therapeutic uses .
Propriétés
Numéro CAS |
7464-99-5 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
9-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3 |
Clé InChI |
VUTADOPURQMRPE-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


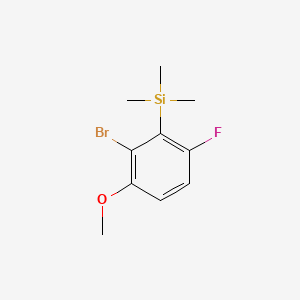
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
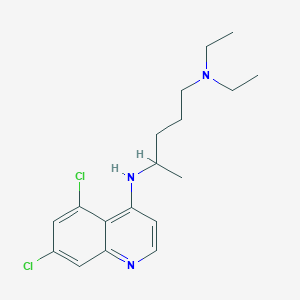
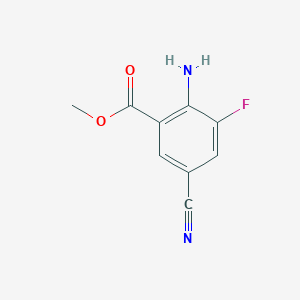

![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
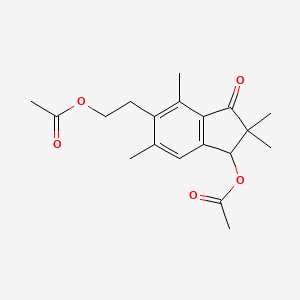
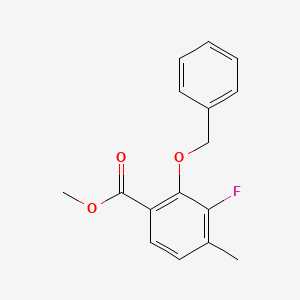
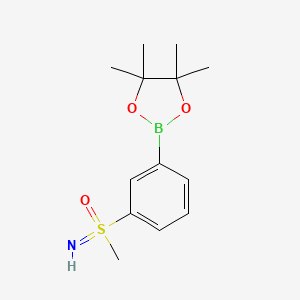
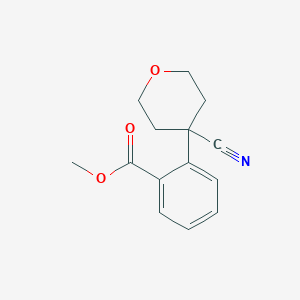
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
